1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt

Description

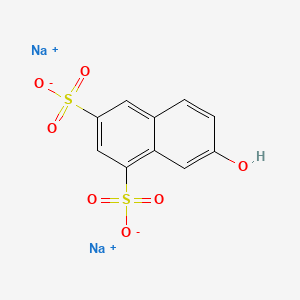

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt (CAS RN: 118-32-1), also known as gamma acid or β-naphthol-γ-disulfonic acid, is a naphthalene derivative with two sulfonic acid groups at positions 1 and 3 and a hydroxyl group at position 7 . Its molecular formula is C₁₀H₆O₇S₂·2Na, and it is widely used as an intermediate in the synthesis of azo dyes, particularly for textile and biological staining applications . The compound exhibits high water solubility due to its anionic sulfonate groups, making it suitable for aqueous reaction systems .

Properties

IUPAC Name |

disodium;7-hydroxynaphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2.2Na/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXIPYCHASVPFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061206 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-19-3 | |

| Record name | Disodium 2-hydroxy-6,8-naphthalenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7-hydroxynaphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 2-HYDROXY-6,8-NAPHTHALENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D90C1ODK3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The preparation of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt involves several synthetic routes. One common method includes the sulfonation of 7-hydroxy-1,3-naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: This compound is utilized in biochemical assays and as a staining agent in microscopy.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt involves its interaction with molecular targets through its sulfonic acid and hydroxyl groups. These functional groups enable the compound to form strong interactions with various biomolecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

1,5-Naphthalenedisulfonic Acid Disodium Salt

- Structure : Sulfonic acid groups at positions 1 and 5; lacks a hydroxyl group.

- Applications : Used in uranyl ion coordination chemistry. Evidence shows it can be replaced by 1,3-benzenedisulfonic acid disodium salt in forming [(UO₂)₃(mL)(O)₂(OH)(H₂O)] complexes, indicating similar ligand behavior in metal coordination .

- Key Difference : The absence of a hydroxyl group reduces its utility in azo dye synthesis compared to the 7-hydroxy derivative.

2,6-Naphthalenedisulfonic Acid Disodium Salt

- Structure : Sulfonic acid groups at positions 2 and 6.

- Applications: Key precursor for synthesizing 2,6-dihydroxy naphthalene via high-temperature alkali fusion.

- Key Difference : The 2,6-substitution pattern favors applications in polymer intermediates rather than dyes.

G Acid (2-Naphthol-6,8-Disulfonic Acid)

- Structure : Hydroxyl group at position 2 and sulfonic acid groups at positions 6 and 8 (dipotassium salt: CAS 842-18-2).

- Applications : Positional isomer of gamma acid; used in dye manufacturing but with distinct solubility and reactivity due to sulfonate positioning .

- Key Difference : The 2-hydroxyl group in G acid enables different azo coupling sites compared to the 7-hydroxyl group in gamma acid .

Azo Dye Derivatives

Acid Orange 10 (CAS 1936-15-8)

- Structure : Derived from gamma acid with an azo group (-N=N-) linking a phenyl group to position 7.

- Applications : Used as a biological stain (Orange G) and textile dye. Its synthesis involves diazotization and coupling reactions, leveraging the hydroxyl group at position 7 .

- Key Difference : The azo group introduces chromophoric properties absent in the parent compound.

C.I. Acid Red 85 (CAS 3567-65-5)

- Structure : Complex azo derivative with additional sulfonyl and biphenyl groups.

- Applications: High-purity dye for specialized staining.

- Key Difference : Extended conjugation and substituents enhance lightfastness but increase environmental risks .

Coordination Chemistry and Anionic Donors

Anthraquinone-2,6-Disulfonic Acid Disodium Salt (Na₂ada)

- Structure: Anthraquinone core with sulfonic acid groups at positions 2 and 6.

- Applications : Forms 3D supramolecular coordination complexes (e.g., Mn(dpp)₂(H₂O)₄(H₂O)) via hydrogen bonding and π-π interactions.

- Key Difference: The anthraquinone moiety provides π-conjugation absent in gamma acid, influencing electronic properties and metal-binding behavior .

3-Hydroxy-Naphthalene-2,7-Disulfonic Acid Disodium Salt (CAS 135-51-3)

- Structure : Hydroxyl at position 3 and sulfonic acids at 2 and 7.

- Applications : Less common in dyes; used in niche chemical syntheses.

Physicochemical and Regulatory Comparisons

Table 1: Comparative Data for Selected Compounds

Biological Activity

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt (CAS Number: 130-25-4) is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene core with two sulfonic acid groups and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 302.30 g/mol. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for various biological applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro studies have indicated that 1,3-naphthalenedisulfonic acid can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

3. Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of this compound. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that 1,3-naphthalenedisulfonic acid may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process .

The mechanism by which 1,3-naphthalenedisulfonic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Modulation : The compound could potentially bind to receptors involved in inflammation and immune responses, altering their activity.

- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group may contribute to its ability to neutralize ROS.

Case Studies

Several case studies have highlighted the biological activities of 1,3-naphthalenedisulfonic acid:

- Study on Antibacterial Activity : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL. This suggests a promising application in developing new antibacterial agents.

- Oxidative Stress Research : In a model of oxidative stress induced by hydrogen peroxide, cells treated with 1,3-naphthalenedisulfonic acid showed significantly reduced levels of oxidative damage markers compared to untreated controls .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.